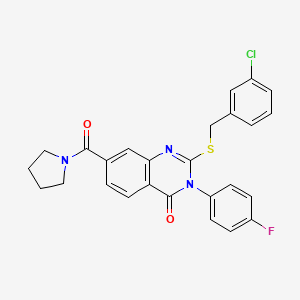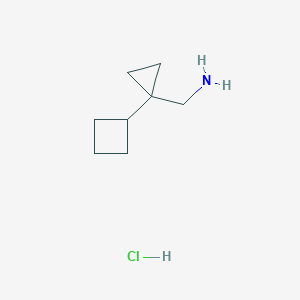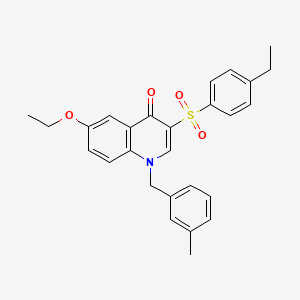
8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is a heterocyclic organic compound characterized by a benzoxazine ring structure with a bromine atom at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of 3,4-dihydro-1,3-benzoxazin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced benzoxazine derivatives.
Substitution: The bromine atom in this compound can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxo derivatives of benzoxazine.
Reduction: Reduced benzoxazine derivatives.
Substitution: Substituted benzoxazine compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby altering their function.
Comparación Con Compuestos Similares
- 6-Bromo-4-hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Comparison: Compared to similar compounds, 8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom at the 8th position provides distinct electronic and steric properties, making it a valuable scaffold in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
8-bromo-3,4-dihydro-1,3-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-3-1-2-5-4-10-8(11)12-7(5)6/h1-3H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKHJEVBNHGEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)OC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2985277.png)

![N-(4-acetylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2985280.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)
![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2985282.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2985287.png)
![6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid](/img/structure/B2985288.png)
![2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2985289.png)
![3-Benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2985291.png)


![2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2985297.png)

